Otobaphenol
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Overview
Description
Otobaphenol is a small molecule with the CAS Number [10240-16-1] and a molecular weight of 326.4 . . The molecular formula of this compound is C20H22O4 . It is non-toxic and is usually found in powder form .
Synthesis Analysis
The constitution proposed for this compound, 6-hydroxy-7-methoxy-2β,3α-dimethyl-4β- (3,4-methylenedioxyphenyl)tetralin, is supported by a synthesis of the derived dehydro-otobaphenol ethyl ether .Molecular Structure Analysis
The molecular structure of this compound is consistent with its formula and weight . The structure was confirmed by H-NMR .Physical and Chemical Properties Analysis
This compound is a powder that is stable under normal temperatures and pressures . It should be stored at -20°C for up to 3 years, or at 4°C for up to 2 years . In solvent, it can be stored at -80°C for 6 months, or at -20°C for 1 month .Scientific Research Applications
Lignan Composition and Structure
Otobaphenol is identified as one of the lignans found in the hexane and dichloromethane extract from the leaves of Iryanthera Juruensis, a plant used medicinally in the Amazon rainforest. The structure of this compound was elucidated using NMR spectroscopy and mass spectrometry (Bascope & Sterner, 2006).
Absolute Configuration and Derivatives
The absolute configuration of this compound and its derivatives has been determined through optical rotatory dispersion measurements. This research provided insights into the structural properties of this compound and its relationship with other lignans (Klyne, Stevenson, & Swan, 1966).
Effects on Mitochondria
This compound has shown potential in delaying the mitochondrial permeability transition induced by tert-butyl hydroperoxide or Ca(2+). At certain concentrations, it inhibits lipoperoxidation in rat liver mitochondria, indicating its antioxidant properties and potential for cellular protection (Lemeshko, López, Solano, & Torres, 2003).
Synthesis and Minor Constituents
Research on the isolation of minor constituents from Myristica otoba supported the proposed constitution of this compound. This work included the synthesis of the derived dehydro-otobaphenol ethyl ether, contributing to a deeper understanding of its chemical properties (Kohen, Maclean, & Stevenson, 1966).
Isolation from Plant Extracts
This compound has been isolated from the hexane extract of the seeds of Staudtia kamerunensis. This research contributes to the understanding of the natural occurrence of this compound in various plant species (Yankep, Emakam, Kapnang, Bodo, & Fomum, 1999).
PTP1B Inhibition
This compound has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), suggesting its potential in treating type 2 diabetes and obesity. Its inhibitory effect on PTP1B could make it a candidate for enhancing intracellular insulin signaling (Yang et al., 2006).
Safety and Hazards
Properties
CAS No. |
10240-16-1 |
---|---|
Molecular Formula |
C20H22O4 |
Molecular Weight |
326.392 |
IUPAC Name |
8-(1,3-benzodioxol-5-yl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C20H22O4/c1-11-6-14-8-18(22-3)16(21)9-15(14)20(12(11)2)13-4-5-17-19(7-13)24-10-23-17/h4-5,7-9,11-12,20-21H,6,10H2,1-3H3 |
InChI Key |
TVALHGLZOXCNTD-JGRMJRGVSA-N |
SMILES |
CC1CC2=CC(=C(C=C2C(C1C)C3=CC4=C(C=C3)OCO4)O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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